molecular formula C7H8BrNO B168565 3-Bromo-2-methoxyaniline CAS No. 116557-46-1

3-Bromo-2-methoxyaniline

Cat. No. B168565
M. Wt: 202.05 g/mol
InChI Key: ZLODWCIXZJMLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methoxyaniline is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 g/mol . It is a clear liquid with a pale yellow to yellow-brown color .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxyaniline is characterized by the presence of a bromine atom and a methoxy group attached to an aniline ring . The InChI code for this compound is 1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 .


Physical And Chemical Properties Analysis

3-Bromo-2-methoxyaniline is a clear liquid with a pale yellow to yellow-brown color . It has a molecular weight of 202.05 g/mol . The compound has a topological polar surface area of 35.2 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Bromo-2-methoxyaniline has been utilized in various chemical synthesis processes. For instance, it has been employed in the Skraup-type synthesis to create 3-bromoquinolin-6-ols. This involves a one-step transformation from 4-nitro- and 4-methoxyanilines to 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, which are then converted into 3-bromoquinolin-6-ols with potential additional substituents (Lamberth et al., 2014).

Applications in Corrosion Inhibition

A derivative of 3-bromo-2-methoxyaniline, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, has been synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solution. This compound showed good inhibition efficiency, demonstrating the potential of 3-bromo-2-methoxyaniline derivatives in industrial applications like corrosion protection (Assad et al., 2015).

Material Science and Polymer Research

In material science, derivatives of 3-bromo-2-methoxyaniline have been explored for their potential in creating novel materials. For example, the fluorescent and nonfluorescent crystals of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline have been investigated for their structural and luminescence properties. This research highlights the versatility of 3-bromo-2-methoxyaniline derivatives in developing new materials with specific optical properties (Tsuchimoto et al., 2016).

Environmental and Water Treatment

3-Bromo-2-methoxyaniline derivatives have also been studied in environmental contexts. The Fenton-like oxidation process, used for degrading hazardous methoxyanilines in aqueous solutions, is an example where these compounds are relevant. This process is important for treating wastewater from industries that use methoxyanilines, ensuring safe disposal and minimizing environmental impact (Chaturvedi & Katoch, 2020).

Pharmaceutical Research

In pharmaceutical research, 3-bromo-2-methoxyaniline derivatives have been synthesized and evaluated for their antitumor properties. One such compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, showed promising results as an antitumor agent, highlighting the potential medicinal applications of these compounds (Murali et al., 2017).

Safety And Hazards

3-Bromo-2-methoxyaniline is harmful if swallowed . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray . It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLODWCIXZJMLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627463
Record name 3-Bromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxyaniline

CAS RN

116557-46-1
Record name 3-Bromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-Bromo-2-methoxy-3-nitro-benzene (17.8 g, 0.0768 mol), SnCl2 (69.27 g, 0.3069 mol) and 4N HCl (80 mL) in THF (200 mL) is stirred at 80° C. for 16 h. After reaction, evaporated out THF and added NaHCO3 solution, filtered and the filtrate is extracted with ethyl acetate (3×800 mL). The combined organic phase is ished with water and brine, dried over Na2SO4, concentrated in vacuo to give the desired product. Yield: 14.8 g (96%).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
69.27 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled solution of 2-anisidine (2.7 mL, 23.7 mmol) in cetic acid (20 mL) at 10° C. was slowly added a solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) over a 10 min period. After stirring for 10 min, the solvents were removed by rotoevaporation and the residue dissolved in ethyl acetate. This solution was successively washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate. After filtering, the solvents were removed by rotoevaporation and the product purified by flash column chromatography on silica gel eluted with 45% methylene chloride in hexanes to yield 3.44 g (72% yield) of the title compound.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methoxyaniline
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-methoxyaniline
Reactant of Route 4
3-Bromo-2-methoxyaniline
Reactant of Route 5
3-Bromo-2-methoxyaniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-methoxyaniline

Citations

For This Compound
6
Citations
T Moriuchi, K Ikeuchi, T Hirao - Dalton Transactions, 2013 - pubs.rsc.org
The reaction of the oxidovanadium(V) complexes with N,N-dimethylhydrazine was demonstrated to afford the corresponding vanadium(V) dimethylhydrazido complexes. The …
Number of citations: 8 pubs.rsc.org
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
… A suspension of 3-bromo-2-methoxyaniline (500ámg, 2.47ámmol), bis(pinacolato)diboron (755ámg, 2.97ámmol) and potassium acetate (729ámg, 7.42ámmol) in 1,4-dioxane (8ámL) …
Number of citations: 30 www.sciencedirect.com
C Liu, J Lin, C Langevine, D Smith, J Li… - Journal of Medicinal …, 2020 - ACS Publications
… Reaction of 3-bromo-2-methoxyaniline (34) with 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) in the presence of [1,1′-bis(diphenylphosphino)ferrocene]…
Number of citations: 36 pubs.acs.org
SS Du, YQ Fang, W Zhang… - Current Medicinal …, 2024 - ingentaconnect.com
… The synthetic route (Scheme 2) [84] consists of the reaction of 3-bromo-2-methoxyaniline in the presence of [1,1'-diphenylphosphine ferrocene] palladium dichloride (II) to produce a …
Number of citations: 0 www.ingentaconnect.com
SH Park, I Hwang, DA McNaughton, AJ Kinross… - Chem, 2021 - cell.com
… The residue was redissolved in EtOAc (300 mL), washed with water (3 x 200 mL), dried with Na2SO4 and concentrated in vacuo, which gave 3-bromo-2methoxyaniline S2 (37.4 g, mmol…
Number of citations: 14 www.cell.com
M Abdulhamid - 2019 - repository.kaust.edu.sa
Polymers with intrinsic microporosity (PIMs) showed the potential to provide highly permeable and highly selective membranes for gas separation applications with the ability to fine-…
Number of citations: 0 repository.kaust.edu.sa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.